molecular formula C21H18ClN5OS B2891375 N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1207032-68-5

N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2891375
CAS No.: 1207032-68-5
M. Wt: 423.92
InChI Key: NHGMQFPYLZILCZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a triazole ring, a thiazole ring, and a carboxamide group. The presence of these groups suggests that the compound could have a variety of biological activities .

Scientific Research Applications

Antibacterial Activity

Research has identified compounds structurally similar to N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide with promising antibacterial activity. A study by Palkar et al. (2017) synthesized novel analogs that displayed significant antibacterial effects, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Supramolecular Gelators

A 2020 study by Yadav and Ballabh found that N-(thiazol-2-yl) benzamide derivatives, related in structure, can act as supramolecular gelators, influencing gelation behavior in ethanol/water and methanol/water mixtures. This implies potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Photoinduced Reactions

The photoinduced reactions of thiazole derivatives, which are chemically related, were investigated in a study by Matsuura and Saito (1969). Understanding these reactions can have implications in photodynamic therapy and the development of light-sensitive materials (Matsuura & Saito, 1969).

Anticancer Applications

Compounds with a similar molecular structure have shown potential as anticancer agents. For instance, a study by Ravinaik et al. (2021) synthesized derivatives that exhibited significant anticancer activity against various cancer cell lines, suggesting a potential role in cancer treatment (Ravinaik et al., 2021).

Corrosion Inhibition

Research has explored the use of thiazole derivatives in corrosion inhibition. A study by Yadav, Sharma, and Kumar (2015) demonstrated the efficacy of certain thiazole derivatives in preventing corrosion of steel in acidic environments, indicating potential applications in material protection and preservation (Yadav, Sharma, & Kumar, 2015).

Antimicrobial Agents

N-(thiazol-2-yl) benzamide derivatives have been synthesized and evaluated for their antimicrobial activities. Desai, Dodiya, and Shihora (2011) reported significant antibacterial and antifungal activities of synthesized compounds, suggesting their potential use in combating microbial infections (Desai, Dodiya, & Shihora, 2011).

Properties

IUPAC Name

N-benzyl-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-13-19(20(28)23-12-15-7-4-3-5-8-15)29-21(24-13)18-14(2)27(26-25-18)17-10-6-9-16(22)11-17/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGMQFPYLZILCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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